1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline
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Overview
Description
1-(Thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a heterocyclic compound that features a thiophene ring attached to an octahydroisoquinoline structureThe thiophene ring, a five-membered sulfur-containing heterocycle, is known for its stability and electronic properties, making it a valuable component in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of 1-(thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline can be achieved through several synthetic routes. One common method involves the use of multicomponent reactions (MCRs), which are efficient and atom-economical processes. For instance, an Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process can be employed. This method uses toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating to increase the overall yield .
Chemical Reactions Analysis
1-(Thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions
Scientific Research Applications
1-(Thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug discovery, particularly in the development of anti-inflammatory, anti-cancer, and antimicrobial agents.
Industry: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 1-(thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with various molecular targets and pathways. The thiophene ring can participate in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the octahydroisoquinoline moiety can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
1-(Thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline can be compared with other similar compounds, such as:
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound also features a thiophene ring and is synthesized via a multicomponent reaction.
1-(Pyrrolidin-1-yl-methyl)-4-(thiophen-2-yl-methyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: This compound contains a thiophene ring and is synthesized through ring-opening, ring-closing, and substitution reactions.
The uniqueness of 1-(thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline lies in its specific combination of the thiophene ring and the octahydroisoquinoline structure, which imparts distinct electronic and pharmacological properties.
Properties
CAS No. |
89420-70-2 |
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Molecular Formula |
C14H19NS |
Molecular Weight |
233.37 g/mol |
IUPAC Name |
1-(thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline |
InChI |
InChI=1S/C14H19NS/c1-2-6-13-11(4-1)7-8-15-14(13)10-12-5-3-9-16-12/h3,5,9,14-15H,1-2,4,6-8,10H2 |
InChI Key |
UNKZVXAMKMKVBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CCNC2CC3=CC=CS3 |
Origin of Product |
United States |
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